molecular formula C13H18O5S B1147687 methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate CAS No. 25255-56-5

methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate

Cat. No.: B1147687
CAS No.: 25255-56-5
M. Wt: 286.34
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Description

methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is an organic compound that features a sulfonyloxy group attached to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate typically involves the esterification of 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Corresponding amides or thioethers.

    Reduction: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanol.

    Oxidation: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid.

Scientific Research Applications

methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The sulfonyloxy group acts as a leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate: shares similarities with other sulfonyloxy esters and methyl esters, such as:

Uniqueness:

  • The presence of the 2,2-dimethyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of sterically demanding molecules.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQEKSCNKGNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester (13.2 g, 0.1 mol), K2CO3 (20 g, 0.14 mol) and DMAP (6.2 g, 0.05 mol) in DCM (100 mL) was added p-toluenesulfonyl chloride (19 g, 0.1 mol). The mixture was stirred at room temperature overnight, then filtered. The filtrate was washed with HCl aq. (1 M) and water, dried over anhydrous Na2SO4 and concentrated to give the title compound (15 g).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 2,2-dimethyl-3-hydroxypropionate (100 g, 0.76 mol), 4-toluenesulfonyl chloride (151 g, 0.80 mol), 4-dimethylaminopyridine (4.6 g, 0.038 mol), and pyridine (200 mL) was stirred for 20 hrs and then was diluted with 200 mL toluene, stirred for 30 min and filtered. The filtrate was concentrated to 250 mL at aspirator pressure, diluted with 100 mL toluene, filtered, and concentrated. The residue was suspended in 200 mL hexanes, and the solvent was removed at aspirator pressure to yield the title compound (235 g, 100%) contaminated by a trace of toluenesulfonyl chloride.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester (13.2 g, 100 mmol), 4-methyl-benzenesulfonyl chloride (18.1 g, 90 mmol), 4-dimethylamino pyridine (15.9 g, 130 mmol) in dichloromethane was stirred at room temperature for 1 h. Then the mixture was washed by aqueous HCl solution (1 N), brine and dried over Na2SO4. The solvent was removed in vacuum to give title compound (23 g).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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